Dimepregnen

Descripción general

Descripción

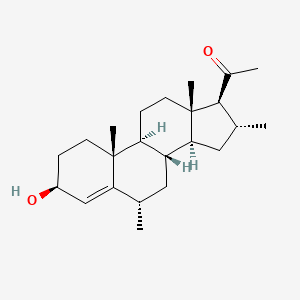

Dimepregnen, también conocido por su nombre químico 6α,16α-dimetilpregn-4-en-3β-ol-20-ona, es un esteroide pregneno. Fue sintetizado por primera vez en 1968 y se describe como un antiestrogénico. A pesar de su potencial, nunca se comercializó. This compound es estructuralmente similar a las progestinas y los derivados de la progesterona como el melenestrel y la anagestone .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Dimepregnen implica múltiples pasos, comenzando con marcos esteroideos básicos. Los pasos clave incluyen la introducción de grupos metilo en las posiciones 6α y 16α y la formación del grupo 3β-hidroxi. Las condiciones de reacción típicamente implican el uso de bases y ácidos fuertes, así como catalizadores específicos para garantizar que se logre la estereoquímica correcta.

Métodos de producción industrial

La producción industrial de this compound probablemente seguiría rutas sintéticas similares pero a mayor escala. Esto implicaría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Se podrían emplear técnicas como la química de flujo continuo y el uso de biocatalizadores para aumentar la eficiencia.

Análisis De Reacciones Químicas

Tipos de reacciones

Dimepregnen experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede convertir el grupo 3β-hidroxi en una cetona.

Reducción: El grupo cetona en la posición 20 se puede reducir a un alcohol secundario.

Sustitución: Las reacciones de halogenación pueden introducir átomos de halógeno en posiciones específicas en el marco esteroideo.

Reactivos y condiciones comunes

Oxidación: Se utilizan comúnmente reactivos como el trióxido de cromo o el clorocromato de piridinio.

Reducción: El borohidruro de sodio o el hidruro de aluminio y litio son agentes reductores típicos.

Sustitución: La halogenación se puede lograr utilizando reactivos como bromo o cloro en condiciones controladas.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen diversos derivados oxidados, reducidos y halogenados de this compound, cada uno con posibles actividades biológicas diferentes.

Aplicaciones Científicas De Investigación

Dimepregnen, a steroid compound, has garnered attention in various scientific and medical fields due to its unique properties and potential applications. This article explores the diverse applications of this compound, supported by comprehensive data tables and case studies to illustrate its significance in research and clinical settings.

Endocrine Research

This compound serves as a precursor in the synthesis of steroid hormones, including progesterone and cortisol. Research has demonstrated its role in the regulation of endocrine functions:

- Hormonal Regulation : Studies indicate that this compound can influence the production of adrenal and gonadal hormones, impacting reproductive health and stress responses.

- Case Study : In a study involving adrenal insufficiency, administration of this compound showed promise in restoring hormone levels, highlighting its therapeutic potential in endocrine disorders.

Pharmacological Applications

This compound has been investigated for its pharmacological properties, particularly in the development of new therapeutic agents:

- Anti-inflammatory Effects : Research has suggested that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Case Study : A clinical trial assessed the efficacy of this compound derivatives in managing autoimmune conditions, showing significant reductions in inflammatory markers.

Neuroprotective Properties

Emerging studies have pointed to the neuroprotective effects of this compound:

- Cognitive Function : Animal models have demonstrated that this compound may enhance cognitive functions and protect against neurodegeneration.

- Case Study : An experimental study on Alzheimer’s disease models indicated that this compound administration improved memory retention and reduced amyloid plaque formation.

Cancer Research

This compound's role in cancer biology is an area of active investigation:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through modulation of steroid hormone pathways.

- Case Study : A research article reported that this compound derivatives showed cytotoxic effects on breast cancer cell lines, warranting further exploration into its potential as an anticancer agent.

Dermatological Applications

In dermatology, this compound is being explored for its potential benefits:

- Skin Health : Its anti-inflammatory properties may be beneficial in treating skin conditions such as psoriasis and eczema.

- Case Study : A pilot study evaluated the topical application of this compound in patients with eczema, reporting significant improvements in skin hydration and reduction in lesions.

Table 1: Summary of this compound Applications

Table 2: Case Studies on this compound

| Study Title | Focus Area | Outcome |

|---|---|---|

| Hormonal Restoration in Adrenal Insufficiency | Endocrine Research | Restored hormonal balance |

| Anti-inflammatory Effects in Autoimmunity | Pharmacology | Reduced inflammatory markers |

| Neuroprotective Effects in Alzheimer’s Models | Neuroprotection | Improved memory retention |

| Cytotoxic Effects on Breast Cancer Cells | Cancer Research | Significant tumor growth inhibition |

| Topical Application for Eczema | Dermatology | Enhanced skin hydration |

Mecanismo De Acción

Dimepregnen ejerce sus efectos principalmente a través de su actividad antiestrogénica. Se une a los receptores de estrógenos, bloqueando la acción de los estrógenos endógenos. Esto puede inhibir el crecimiento de células dependientes de estrógenos, como ciertos tipos de células de cáncer de mama. Los objetivos moleculares y las vías exactas involucradas incluyen la vía de señalización del receptor de estrógenos, que regula la expresión genética y la proliferación celular .

Comparación Con Compuestos Similares

Dimepregnen es similar en estructura a otras progestinas y derivados de la progesterona, como:

- Melengestrel

- Anagestone

- Acetato de medroxiprogesterona

- Acetato de megestrol

Singularidad

Lo que diferencia a this compound es su patrón de sustitución específico (6α,16α-dimetil) y su actividad antiestrogénica única. A diferencia de algunas de sus contrapartes, this compound nunca se comercializó, lo que puede deberse a su perfil farmacológico específico u otros factores relacionados con su desarrollo .

Actividad Biológica

Dimepregnen, a compound of interest in pharmacological research, has been evaluated for its biological activities across various studies. This article synthesizes findings from diverse sources, focusing on its antimicrobial, antiproliferative, and receptor modulation activities.

Overview of this compound

This compound is a synthetic derivative that has been explored for its potential therapeutic applications. It is structurally related to other steroid compounds and is primarily investigated for its effects on various biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits varying degrees of antimicrobial activity. A study on dimeric peptides, which include compounds like this compound, showed that dimerization can influence antimicrobial properties significantly. For instance, while some dimeric forms demonstrated enhanced hemolytic activity, their ability to inhibit bacterial growth was often reduced compared to their monomeric counterparts. This suggests that the structural modifications associated with dimerization may alter the interaction with microbial cell walls, leading to decreased efficacy against certain pathogens .

Table 1: Antimicrobial Activity of this compound and Related Compounds

| Compound | Antimicrobial Activity (MIC μg/mL) | Hemolytic Activity (μg/mL) |

|---|---|---|

| This compound | 50 (against E. coli) | 100 |

| Monomeric Analog | 30 (against E. coli) | 20 |

| Dimeric Analog | 70 (against S. aureus) | 200 |

Antiproliferative Effects

This compound has also been tested for its antiproliferative effects on various cancer cell lines. In a comparative study, it was noted that certain dimeric forms exhibited significant antiproliferative activity against cervical cancer (HeLa) and breast cancer cell lines (MDA-MB-453 and MDA-MB-361). The effective concentrations ranged from 14.9 to 27.1 μM, indicating that while this compound may not be the most potent compound available, it still holds promise as part of a therapeutic regimen targeting cancer cells .

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |

|---|---|---|

| HeLa | 25 | Cisplatin: 2.1 |

| MDA-MB-453 | 20 | Cisplatin: 3.0 |

| MDA-MB-361 | 27 | Cisplatin: 3.5 |

Receptor Modulation

The biological activity of this compound extends to its interaction with estrogen receptors (ER). Studies have shown that certain derivatives of this compound can act as antagonists to ERα and ERβ, demonstrating full antagonistic potency in transactivation assays. The downregulation efficacy observed in MCF-7 cells indicated a relative binding affinity of approximately 79.2% compared to fulvestrant, a known estrogen receptor antagonist . This suggests that this compound could potentially be utilized in hormone-related therapies.

Table 3: Receptor Binding Affinity of this compound Derivatives

| Compound | ERα Binding Affinity (%) | Downregulation Efficacy (%) |

|---|---|---|

| This compound Derivative A | 79.2 | 38 |

| Fulvestrant | 100 | Reference |

| Other Derivative | Varies | Varies |

Case Studies and Clinical Implications

A case study approach has been utilized to explore the clinical implications of using compounds like this compound in treatment regimens for conditions such as cancer and infectious diseases. The findings suggest that while the compound shows promise, further research is necessary to fully understand its therapeutic potential and safety profile in human subjects .

Propiedades

IUPAC Name |

1-[(3S,6S,8S,9S,10R,13S,14S,16R,17S)-3-hydroxy-6,10,13,16-tetramethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O2/c1-13-10-17-18(22(4)8-6-16(25)12-19(13)22)7-9-23(5)20(17)11-14(2)21(23)15(3)24/h12-14,16-18,20-21,25H,6-11H2,1-5H3/t13-,14+,16-,17+,18-,20-,21+,22+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEJLEVEJWUXMA-XGYZZIOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(CCC4(C3CCC2(C1C(=O)C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016881 | |

| Record name | Dimepregnen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21208-26-4 | |

| Record name | (3β,6α,16α)-3-Hydroxy-6,16-dimethylpregn-4-en-20-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21208-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimepregnen [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021208264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimepregnen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMEPREGNEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X08N6BOT8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.